N-(4-acetylphenyl)-2,6-difluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-acetylphenyl)-2,6-difluorobenzamide is an organic compound that belongs to the class of aromatic anilides. This compound is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a difluorobenzamide moiety. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2,6-difluorobenzamide typically involves the reaction of 4-acetylphenylamine with 2,6-difluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in high yield .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, the use of greener solvents and catalysts can be explored to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2,6-difluorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing fluorine atoms on the benzene ring.
Reduction Reactions: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions are employed.
Major Products Formed
Substitution: Formation of substituted derivatives with various nucleophiles.
Reduction: Formation of alcohols from the acetyl group.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
N-(4-acetylphenyl)-2,6-difluorobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical processes
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2,6-difluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with heat shock proteins or other cellular targets, modulating their activity and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetylphenyl)-4-methylbenzenesulfonamide
- N-(4-acetylphenyl)-pyrrole-2,5-dione
- N-(4-acetylphenyl)-5-(5-chloro-2,4-dihydroxyphenyl)-1H-pyrazole-4-carboxamide .
Uniqueness
N-(4-acetylphenyl)-2,6-difluorobenzamide is unique due to the presence of both acetyl and difluorobenzamide groups, which confer distinct chemical and biological properties. The difluorobenzamide moiety enhances the compound’s stability and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
476277-69-7 |
---|---|
Molecular Formula |
C15H11F2NO2 |
Molecular Weight |
275.25 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-2,6-difluorobenzamide |
InChI |
InChI=1S/C15H11F2NO2/c1-9(19)10-5-7-11(8-6-10)18-15(20)14-12(16)3-2-4-13(14)17/h2-8H,1H3,(H,18,20) |
InChI Key |
XHNOHUBGYRQVMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.